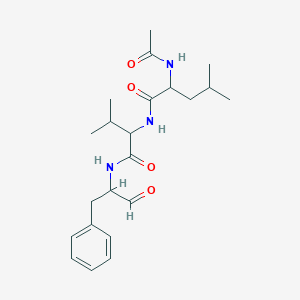

Ac-Leu-Val-Phe-aldehyde

描述

Ac-Leu-Val-Phe-aldehyde is a tripeptide aldehyde compound composed of acetylated leucine, valine, and phenylalanine residues. This compound is known for its role as an inhibitor of various proteases, including HIV protease, cathepsin D, and pepsin. Its molecular formula is C22H33N3O4, and it has a molecular weight of 403.52 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Leu-Val-Phe-aldehyde typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. After the assembly of the peptide chain, the aldehyde group is introduced at the C-terminal phenylalanine residue. This is achieved through selective deprotection and oxidation reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-purity peptide aldehydes .

化学反应分析

Solid-Phase Acetalization

Ac-Leu-Val-Phe-aldehyde is synthesized via acetalization on solid supports using hexane-1,2,6-triol and BF₃·Et₂O. Key steps include:

- Acetal formation : Fmoc-Ala-H reacts with hexane-1,2,6-triol to yield hydroxyl acetal intermediates (73–86% yield under optimized conditions) .

- Oxidative cleavage : Jones’ oxidation converts intermediates to carboxylic acids, which are loaded onto 2-chloro trityl chloride resin for peptide elongation .

- TFA-mediated release : Treatment with 95% TFA liberates the peptide aldehyde (8% yield) alongside acetal carboxylic acid byproducts (32% yield) .

| Entry | Reaction Conditions | Yield (%) | Byproduct Yield (%) |

|---|---|---|---|

| 1 | BF₃·Et₂O (5 mol%), CH₂Cl₂, 5 h | 73 | 27 |

| 2 | BF₃·Et₂O (10 mol%), THF, 3 h | 86 | 14 |

Enzyme Inhibition via Schiff Base Formation

The aldehyde group forms reversible covalent bonds with catalytic cysteine residues in proteases:

- HIV protease inhibition : IC₅₀ = 0.9 µM, attributed to aldehyde-thiol interactions .

- Cathepsin D and pepsin inhibition : IC₅₀ values of 37 µM and 100 µM, respectively .

Aldehyde Dehydrogenase (ALDH) Substrate Activity

ALDHs oxidize aldehydes to carboxylic acids via a five-step mechanism :

- Thiol activation : Glu268 deprotonates Cys302.

- Nucleophilic attack : Cys302 attacks the aldehyde carbon.

- Thiohemiacetal formation : Hydride transfer to NAD⁺ generates NADH.

- Hydrolysis : Water cleaves the thioester intermediate.

- Cofactor dissociation : NADH exits, regenerating the enzyme.

Nucleophilic Additions

The aldehyde group participates in classic carbonyl reactions:

- Acetal formation : Methanol and acid catalysts yield acetals, stabilizing the aldehyde during synthesis17.

- Aldol condensation : Base-catalyzed enolate formation enables C–C bond formation with ketones or aldehydes .

Oxidation and Reduction

科学研究应用

Chemical Research Applications

Ac-Leu-Val-Phe-aldehyde serves as a model compound for studying peptide aldehyde reactions and mechanisms. Its structure allows researchers to investigate the interactions of aldehydes with various biological targets, particularly proteases.

Key Reactions

- Oxidation : The aldehyde group can be oxidized to form a carboxylic acid.

- Reduction : It can be reduced to yield a primary alcohol.

- Substitution : The aldehyde can participate in nucleophilic substitution reactions, forming various derivatives.

Biological Applications

In biological research, this compound is primarily recognized for its role as an inhibitor of proteases. It has been studied extensively for its inhibitory effects on several key enzymes:

- HIV Protease : this compound exhibits significant inhibitory activity against HIV protease (IC50 = 0.9 µM), making it a valuable compound in the development of antiviral therapies.

- Cathepsin D and Pepsin : It also inhibits cathepsin D (IC50 = 37 µM) and pepsin (IC50 = 100 µM), indicating its broader potential in targeting various proteolytic pathways involved in disease processes.

Pharmaceutical Development

The compound is utilized in the pharmaceutical industry for the development of protease inhibitors. Its ability to form reversible covalent bonds with protease active sites enhances its selectivity and potency compared to other similar compounds .

Case Study: HIV Protease Inhibition

Research has demonstrated that peptide aldehydes like this compound can effectively inhibit HIV protease by mimicking substrate interactions. This property has been exploited to design inhibitors that can potentially lead to new therapeutic strategies against HIV .

Industrial Applications

In industrial settings, this compound is employed in peptide synthesis and as a biochemical tool for studying enzyme specificity. Its unique structure allows for the exploration of substrate binding sites in proteases, providing insights into enzyme mechanisms and aiding in the design of more effective inhibitors .

作用机制

Ac-Leu-Val-Phe-aldehyde exerts its effects by binding to the active site of target proteases, thereby inhibiting their enzymatic activity. The aldehyde group forms a reversible covalent bond with the catalytic serine or cysteine residue in the protease active site. This interaction prevents the protease from cleaving its substrate, effectively inhibiting its function .

相似化合物的比较

Similar Compounds

Ac-Leu-Val-Phe-methyl ester: Similar structure but with a methyl ester group instead of an aldehyde group.

Ac-Leu-Val-Phe-amide: Similar structure but with an amide group instead of an aldehyde group.

Ac-Leu-Val-Phe-hydrazide: Similar structure but with a hydrazide group instead of an aldehyde group.

Uniqueness

Ac-Leu-Val-Phe-aldehyde is unique due to its aldehyde group, which allows it to form reversible covalent bonds with protease active sites. This property makes it a potent and selective inhibitor of various proteases, distinguishing it from other similar compounds .

属性

IUPAC Name |

2-acetamido-4-methyl-N-[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O4/c1-14(2)11-19(23-16(5)27)21(28)25-20(15(3)4)22(29)24-18(13-26)12-17-9-7-6-8-10-17/h6-10,13-15,18-20H,11-12H2,1-5H3,(H,23,27)(H,24,29)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIJCYLMKAQLHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404937 | |

| Record name | N-Acetyl-Leu-Val-Phe-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160369-84-6 | |

| Record name | N-Acetyl-Leu-Val-Phe-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。